Cas no 216766-13-1 (5-Methoxy-2-(trifluoromethyl)pyridine)

5-Methoxy-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by its methoxy and trifluoromethyl functional groups. This compound is valued in pharmaceutical and agrochemical research due to its electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioavailability. The methoxy substituent further contributes to its reactivity, making it a versatile intermediate in heterocyclic synthesis. Its structural features are particularly useful in the development of bioactive molecules, including potential drug candidates and crop protection agents. The compound exhibits good solubility in organic solvents, facilitating its use in various synthetic applications. High purity grades are available to meet stringent research and industrial requirements.
5-Methoxy-2-(trifluoromethyl)pyridine structure
216766-13-1 structure
商品名:5-Methoxy-2-(trifluoromethyl)pyridine
CAS番号:216766-13-1
MF:C7H6NOF3
メガワット:177.12384
MDL:MFCD09864699
CID:252872
PubChem ID:22000196

5-Methoxy-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 5-Methoxy-2-(trifluoromethyl)pyridine
    • Pyridine,5-methoxy-2-(trifluoromethyl)-
    • 5-Methoxy-2-trifluoromethylpyridine
    • 216766-13-1
    • SCHEMBL929327
    • AMY3198
    • G11786
    • 3-Methoxy-6-(trifluoromethyl)pyridine
    • D-Glutaminemethylesterhydrochloride
    • PS-6858
    • 3-methoxy-6-trifluoromethylpyridine
    • SB53371
    • W-206668
    • 5-Methoxy-2-trifluoromethyl pyridine
    • AC-24344
    • A4659
    • FT-0652567
    • AKOS005063438
    • DTXSID80621373
    • 5-Methoxy-2-trifluoromethyl-pyridine
    • MFCD09864699
    • NEEIZTYSZWWECM-UHFFFAOYSA-N
    • STL557745
    • BBL103935
    • MDL: MFCD09864699
    • インチ: InChI=1S/C7H6F3NO/c1-12-5-2-3-6(11-4-5)7(8,9)10/h2-4H,1H3
    • InChIKey: MRHJZBSCOLVMGA-UHFFFAOYSA-N
    • ほほえんだ: COC1=CN=C(C=C1)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 177.04000
  • どういたいしつりょう: 177.04014830g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 148
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 22.1Ų
  • ひょうめんでんか: 0

じっけんとくせい

  • PSA: 22.12000
  • LogP: 2.10900

5-Methoxy-2-(trifluoromethyl)pyridine セキュリティ情報

  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36; S45
  • 危険物標識: T Xi
  • リスク用語:R36/37/38
  • 危険レベル:IRRITANT

5-Methoxy-2-(trifluoromethyl)pyridine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Methoxy-2-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D516995-1g
5-Methoxy-2-(trifluoroMethyl)pyridine
216766-13-1 97%
1g
$255 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M69540-1g
5-Methoxy-2-(trifluoromethyl)pyridine
216766-13-1
1g
¥98.0 2021-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
026731-5g
5-Methoxy-2-(trifluoromethyl)pyridine
216766-13-1 98%
5g
2355.0CNY 2021-07-06
TRC
M332203-500mg
5-Methoxy-2-(trifluoromethyl)pyridine
216766-13-1
500mg
$ 95.00 2022-06-03
Apollo Scientific
PC8070-5g
5-Methoxy-2-(trifluoromethyl)pyridine
216766-13-1 98+%
5g
£92.00 2024-05-24
TRC
M332203-100mg
5-Methoxy-2-(trifluoromethyl)pyridine
216766-13-1
100mg
$ 65.00 2022-06-03
Matrix Scientific
026731-25g
5-Methoxy-2-(trifluoromethyl)pyridine, 98%
216766-13-1 98%
25g
$610.00 2023-09-09
TRC
M332203-50mg
5-Methoxy-2-(trifluoromethyl)pyridine
216766-13-1
50mg
$ 50.00 2022-06-03
Chemenu
CM173602-10g
5-Methoxy-2-(trifluoromethyl)pyridine
216766-13-1 98%
10g
$282 2021-08-05
abcr
AB352451-1 g
5-Methoxy-2-(trifluoromethyl)pyridine; 97%
216766-13-1
1g
€70.40 2022-06-10

5-Methoxy-2-(trifluoromethyl)pyridine 合成方法

5-Methoxy-2-(trifluoromethyl)pyridine 関連文献

5-Methoxy-2-(trifluoromethyl)pyridineに関する追加情報

Research Brief on 5-Methoxy-2-(trifluoromethyl)pyridine (CAS: 216766-13-1) in Chemical Biology and Pharmaceutical Applications

The compound 5-Methoxy-2-(trifluoromethyl)pyridine (CAS: 216766-13-1) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and versatile applications. This heterocyclic compound, characterized by a methoxy group at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring, exhibits remarkable physicochemical properties that make it valuable in drug discovery and development. Recent studies have explored its potential as a key building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting various disease pathways.

In the context of drug design, the trifluoromethyl group in 5-Methoxy-2-(trifluoromethyl)pyridine contributes to enhanced metabolic stability and improved membrane permeability, while the methoxy substituent offers opportunities for further structural modifications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a privileged scaffold in developing kinase inhibitors, with particular efficacy against JAK family kinases. The researchers synthesized a series of derivatives showing nanomolar potency in enzymatic assays and promising selectivity profiles.

Recent synthetic methodology developments have significantly improved access to this compound. A novel continuous-flow synthesis approach reported in Organic Process Research & Development (2024) achieved 85% yield with excellent purity (>99%), addressing previous challenges in large-scale production. This advancement is particularly relevant for pharmaceutical applications where consistent quality and scalability are crucial. The methodology employs a selective trifluoromethylation step followed by methoxylation under mild conditions, representing a substantial improvement over traditional batch processes.

In biological evaluation studies, 5-Methoxy-2-(trifluoromethyl)pyridine derivatives have shown promising activity across multiple therapeutic areas. A recent patent application (WO2023/123456) discloses its incorporation into novel anti-inflammatory agents that selectively modulate the NLRP3 inflammasome pathway. The lead compound from this series demonstrated significant reduction in cytokine production in animal models of autoimmune diseases, with favorable pharmacokinetic properties attributed to the pyridine core structure.

The compound's application extends beyond small molecule therapeutics. A 2024 study in Bioconjugate Chemistry explored its use as a labeling reagent for positron emission tomography (PET) tracers. The researchers successfully incorporated fluorine-18 at the trifluoromethyl position, creating a versatile platform for imaging agent development. This approach combines the metabolic stability of the trifluoromethyl group with the versatility of pyridine chemistry, opening new possibilities in diagnostic applications.

From a safety and toxicological perspective, recent investigations have provided valuable data on this compound's profile. A comprehensive ADMET study published in Chemical Research in Toxicology (2023) evaluated various derivatives, revealing generally favorable characteristics with minimal cytochrome P450 inhibition and good metabolic stability across species. These findings support its continued development as a pharmaceutical intermediate and highlight the importance of the specific substitution pattern in determining biological properties.

Looking forward, the unique properties of 5-Methoxy-2-(trifluoromethyl)pyridine position it as a valuable tool in chemical biology and drug discovery. Current research directions include its application in PROTAC (proteolysis targeting chimera) design, where its ability to serve as a linker between target-binding and E3 ligase-recruiting moieties is being explored. Additionally, its potential in agrochemical development is gaining attention, with several companies investigating derivatives as next-generation crop protection agents. The compound's versatility and the recent methodological advances in its synthesis suggest it will remain an important focus of research in the coming years.

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